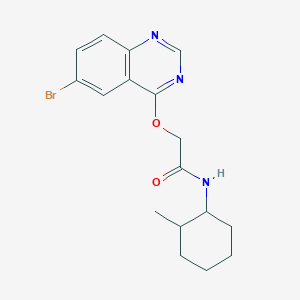
2-(6-bromoquinazolin-4-yl)oxy-N-(2-methylcyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-bromoquinazolin-4-yl)oxy-N-(2-methylcyclohexyl)acetamide is a useful research compound. Its molecular formula is C17H20BrN3O2 and its molecular weight is 378.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(6-bromoquinazolin-4-yl)oxy-N-(2-methylcyclohexyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the bromine atom and the 2-methylcyclohexyl group enhances its pharmacological profile.
Research indicates that compounds with a similar structure often exhibit activity through the inhibition of specific protein kinases, particularly Protein Kinase D (PKD). PKD plays a crucial role in various cellular processes, including cell proliferation and survival. Inhibition of PKD has been linked to therapeutic effects in cancer and inflammatory diseases .
Anticancer Properties
Several studies have investigated the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating caspases . The compound's ability to inhibit PKD may also contribute to its anticancer effects by disrupting signaling pathways involved in tumor growth.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, likely through modulation of cytokine production. Inhibition of PARP14, a target implicated in allergic responses and inflammation, suggests that this compound could be beneficial in treating conditions like asthma and other allergic diseases .
Case Studies
- Cancer Models : In vitro studies using breast cancer cell lines showed that the compound effectively reduced cell viability and induced apoptosis at micromolar concentrations. This was associated with increased expression of pro-apoptotic markers.
- Inflammatory Models : Animal models of asthma demonstrated that treatment with the compound led to reduced airway hyperresponsiveness and decreased levels of IgE, indicating a potential for managing allergic airway diseases .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C17H20BrN3O2 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-(6-bromoquinazolin-4-yl)oxy-N-(2-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C17H20BrN3O2/c1-11-4-2-3-5-14(11)21-16(22)9-23-17-13-8-12(18)6-7-15(13)19-10-20-17/h6-8,10-11,14H,2-5,9H2,1H3,(H,21,22) |
InChI Key |
LRHDJUIXGAPGJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)COC2=NC=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















